molecular formula C12H8N2OS B1428872 3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol CAS No. 1340500-86-8

3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol

Cat. No.: B1428872
CAS No.: 1340500-86-8
M. Wt: 228.27 g/mol
InChI Key: UYDYJPVWLZSPAA-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that features a naphthalene ring fused with an oxadiazole ring and a thiol group

Scientific Research Applications

3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Safety and Hazards

The safety data sheet (SDS) provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product . It’s important to refer to the SDS of the specific compound for accurate information.

Future Directions

Future research could focus on the development of naphthalene derivatives with improved biological activities and lower toxicity. For instance, a naphthalene derivative, naphthalen-2-yl 3,5-dinitrobenzoate (SF1), has shown promising binding with acetylcholinesterase enzyme (AChE), suggesting its potential as a drug candidate for Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Thioethers or thioesters.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-2-thiol and naphthalene-2-carboxylic acid share structural similarities.

    Oxadiazole derivatives: Compounds such as 3-(phenyl)-1,2,4-oxadiazole-5-thiol and 3-(pyridyl)-1,2,4-oxadiazole-5-thiol.

Uniqueness

3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol is unique due to the combination of the naphthalene ring, oxadiazole ring, and thiol group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-naphthalen-2-yl-2H-1,2,4-oxadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c16-12-13-11(14-15-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDYJPVWLZSPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=S)ON3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol
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3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol
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3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 5
3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 6
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